molecular formula C22H23N7O2 B2748980 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one CAS No. 2319638-62-3

2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one

Cat. No. B2748980
CAS RN: 2319638-62-3
M. Wt: 417.473
InChI Key: XHNYRYLYDLROBN-UHFFFAOYSA-N
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Description

2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H23N7O2 and its molecular weight is 417.473. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The chemical compound is a complex molecule that likely serves as a key intermediate or product in the synthesis of various heterocyclic compounds. Research has shown that similar compounds are crucial in the preparation of fused pyrimidinones and other heterocyclic systems. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate has been used to prepare derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and other heterocycles through reactions with heterocyclic α-amino compounds in acetic acid (Stanovnik et al., 1990). This illustrates the potential utility of the compound in generating a wide array of heterocyclic frameworks, which are often found in pharmacologically active molecules.

Antimicrobial Activity

Compounds with structural similarities to the one mentioned have been explored for their antimicrobial properties. A study on 1,4-benzothiazine derivatives synthesized using ultrasound showed promising antibacterial activities against Gram-positive bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Dabholkar & Gavande, 2016). This suggests that further exploration of the chemical compound could lead to discoveries in antimicrobial research, contributing to the fight against resistant bacterial strains.

Molecular Docking and Biological Activities

Furthermore, the synthesis and molecular docking of novel heterocyclic compounds, including pyridine and fused pyridine derivatives, have been reported. These compounds were subjected to in silico molecular docking screenings towards specific proteins, revealing moderate to good binding energies. The newly synthesized compounds exhibited antimicrobial and antioxidant activity, indicating their potential in therapeutic applications (Flefel et al., 2018). This aligns with the potential applications of the compound , suggesting its role in the development of new drugs with multiple biological activities.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzimidazoles are known to bind to various enzymes and receptors, and pyrazoles are often involved in hydrogen bonding interactions .

properties

IUPAC Name

2-[[1-[2-(benzimidazol-1-yl)acetyl]azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c1-15-9-16(2)29(24-15)20-7-8-21(30)28(25-20)12-17-10-26(11-17)22(31)13-27-14-23-18-5-3-4-6-19(18)27/h3-9,14,17H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNYRYLYDLROBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)CN4C=NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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